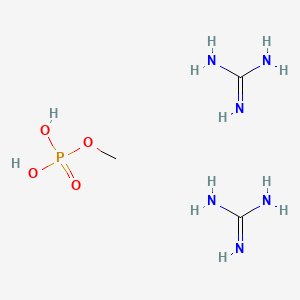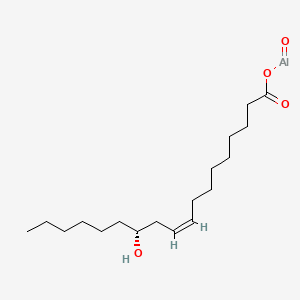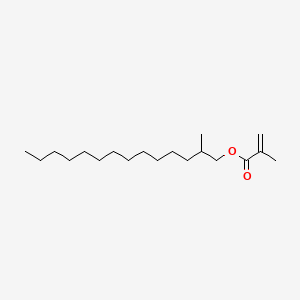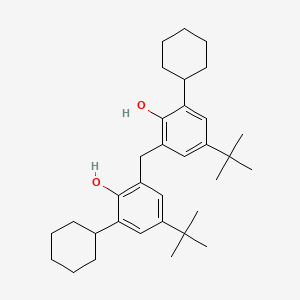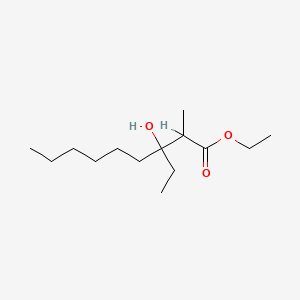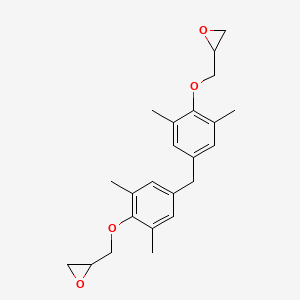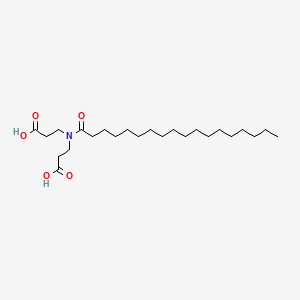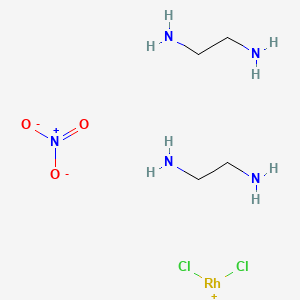
Dichlorobis(ethylenediamine)rhodium nitrate (OC-6-22)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(ethylenediamine)rhodium nitrate is a coordination compound with the chemical formula C4H16Cl2N4Rh.NO3. This compound consists of a rhodium metal center coordinated to two ethylenediamine ligands and two chloride ions, with a nitrate counterion. Coordination compounds like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis(ethylenediamine)rhodium nitrate typically involves the reaction of rhodium chloride with ethylenediamine in the presence of a nitrate source. One common method involves dissolving rhodium chloride in water, followed by the addition of ethylenediamine and a nitrate salt, such as sodium nitrate. The reaction mixture is then heated to facilitate the formation of the coordination complex. The resulting product is isolated by crystallization .
Industrial Production Methods
Industrial production of dichlorobis(ethylenediamine)rhodium nitrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(ethylenediamine)rhodium nitrate undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or ammonia, under appropriate conditions.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Complexation Reactions: The compound can form complexes with other ligands, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of ligands like ammonia or water in aqueous solutions.
Oxidation-Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Complexation Reactions: Involve the addition of ligands such as phosphines or amines.
Major Products Formed
Substitution Reactions: Products include new coordination complexes with different ligands.
Oxidation-Reduction Reactions: Products include rhodium complexes in different oxidation states.
Complexation Reactions: Products include mixed-ligand complexes with varied properties.
Wissenschaftliche Forschungsanwendungen
Dichlorobis(ethylenediamine)rhodium nitrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism of action of dichlorobis(ethylenediamine)rhodium nitrate involves its interaction with biological molecules, such as DNA and proteins. The rhodium center can coordinate to nucleophilic sites on these molecules, leading to the formation of stable complexes. This interaction can disrupt the normal function of the biological molecules, resulting in therapeutic effects, such as the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichlorobis(ethylenediamine)cobalt(III) chloride
- Dichlorobis(ethylenediamine)platinum(II) chloride
- Dichlorobis(ethylenediamine)palladium(II) chloride
Uniqueness
Dichlorobis(ethylenediamine)rhodium nitrate is unique due to the specific properties imparted by the rhodium center. Rhodium complexes are known for their high catalytic activity and stability, making them valuable in both research and industrial applications. Additionally, the ability of rhodium to undergo various redox reactions and form stable complexes with a wide range of ligands further enhances its versatility.
Eigenschaften
CAS-Nummer |
39561-32-5 |
|---|---|
Molekularformel |
C4H16Cl2N5O3Rh |
Molekulargewicht |
356.01 g/mol |
IUPAC-Name |
dichlororhodium(1+);ethane-1,2-diamine;nitrate |
InChI |
InChI=1S/2C2H8N2.2ClH.NO3.Rh/c2*3-1-2-4;;;2-1(3)4;/h2*1-4H2;2*1H;;/q;;;;-1;+3/p-2 |
InChI-Schlüssel |
HFSXEEAFYJNPOE-UHFFFAOYSA-L |
Kanonische SMILES |
C(CN)N.C(CN)N.[N+](=O)([O-])[O-].Cl[Rh+]Cl |
Verwandte CAS-Nummern |
15529-88-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
